molecular formula C17H16BrN3O2 B1192434 CRT0063465

CRT0063465

Cat. No.: B1192434
M. Wt: 374.238
InChI Key: SJELVUFWTXHLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRT0063465 is a synthetic compound that belongs to the pyrazolopyrimidine class. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromophenyl group and a pyrazolopyrimidine core, makes it a valuable subject for research and development.

Scientific Research Applications

CRT0063465 has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT0063465 typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. One common method involves the cyclocondensation of appropriate precursors under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

CRT0063465 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, CRT0063465 stands out due to its specific structural features, such as the presence of a propanoic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.238

IUPAC Name

3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

InChI

InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23)

InChI Key

SJELVUFWTXHLTJ-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRT0063465;  CRT-0063465;  CRT 0063465

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0063465
Reactant of Route 2
CRT0063465
Reactant of Route 3
CRT0063465
Reactant of Route 4
CRT0063465
Reactant of Route 5
Reactant of Route 5
CRT0063465
Reactant of Route 6
CRT0063465

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.